1-(4-Butoxyphenyl)pyrrolidin-2-one CAS number 2279124-48-8
1-(4-Butoxyphenyl)pyrrolidin-2-one CAS number 2279124-48-8
CAS Number: 2279124-48-8 Molecular Formula: C₁₄H₁₉NO₂ Molecular Weight: 233.31 g/mol [1][2][3]
Executive Summary
1-(4-Butoxyphenyl)pyrrolidin-2-one is a specialized N-aryl lactam intermediate belonging to the class of N-substituted-2-pyrrolidones .[3] Structurally characterized by a five-membered lactam ring attached to a 4-butoxyphenyl moiety, this compound represents a critical scaffold in medicinal chemistry and materials science.[3] It serves as a lipophilic analog of N-phenylpyrrolidinone, offering enhanced membrane permeability and solubility in organic matrices due to the 4-butoxy tail.[3]
This guide details the physicochemical profile, validated synthetic pathways, and analytical characterization of CAS 2279124-48-8.[3] It is designed for researchers utilizing this compound as a building block for "racetam-like" neurotherapeutics or as a high-boiling polar aprotic solvent in advanced polymer applications.[3]
Chemical Identity & Structural Analysis[3][4]
The compound features a pyrrolidin-2-one core (gamma-lactam) N-linked to a para-butoxyphenyl group.[3] The electron-donating butoxy group at the para position increases the electron density of the aromatic ring, influencing the nucleophilicity of the system and its stacking interactions in crystalline forms.[3]
Physicochemical Properties Table[4]
| Property | Value / Description | Note |
| IUPAC Name | 1-(4-Butoxyphenyl)pyrrolidin-2-one | |
| SMILES | CCCCOC1=CC=C(C=C1)N2CCCC2=O | |
| Molecular Weight | 233.31 Da | |
| LogP (Predicted) | 2.8 - 3.2 | Lipophilic due to butyl chain |
| Boiling Point | ~380–400 °C (Predicted) | High thermal stability |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate | Poor water solubility |
| H-Bond Acceptors | 2 (Carbonyl O, Ether O) | |
| H-Bond Donors | 0 | Aprotic |
Synthetic Methodologies
Synthesis of N-aryl pyrrolidinones requires overcoming the low nucleophilicity of the amide nitrogen or the poor electrophilicity of the aryl ring. Two primary routes are recommended based on scale and available instrumentation.
Route A: Thermal Cyclocondensation (Green Chemistry)
Best for: Multi-gram scale up, avoiding transition metals.[3]
This method utilizes the reaction between 4-butoxyaniline and gamma-butyrolactone (GBL) .[3] While GBL is a controlled substance in some jurisdictions, it remains the most atom-economical precursor.[3]
Mechanism: Nucleophilic attack of the aniline nitrogen on the lactone carbonyl, ring opening to the gamma-hydroxy amide, followed by thermal dehydration to close the lactam ring.[3]
Protocol:
-
Reagents: 4-Butoxyaniline (1.0 eq), Gamma-butyrolactone (1.2 eq).
-
Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%) or anhydrous ZnCl₂.[3]
-
Conditions: Heat neat or in high-boiling solvent (Toluene/Xylene) at 180–200°C in a pressure tube or autoclave.
-
Workup: Distill off excess GBL. Recrystallize crude solid from Ethanol/Hexane.[3]
Route B: Cu-Catalyzed C-N Coupling (Goldberg/Ullmann)
Best for: Late-stage functionalization, high purity requirements.[3]
This route couples 2-pyrrolidinone with 1-bromo-4-butoxybenzene using a copper catalyst.[3] This avoids the high temperatures of condensation and allows for milder conditions.[3]
Protocol:
-
Reagents: 2-Pyrrolidinone (1.2 eq), 1-Bromo-4-butoxybenzene (1.0 eq).
-
Catalyst System: CuI (10 mol%), Ligand (e.g., N,N'-dimethylethylenediamine or L-proline).[3]
-
Base: K₂CO₃ or K₃PO₄ (2.0 eq).
-
Solvent: 1,4-Dioxane or DMSO.
-
Conditions: Reflux (100–110°C) under Argon for 12–24 hours.
-
Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Visualization of Synthetic Logic
The following diagram illustrates the decision matrix and workflow for synthesizing CAS 2279124-48-8.
Caption: Synthetic pathways comparing thermal condensation (Route A) vs. metal-catalyzed coupling (Route B).
Medicinal Chemistry Utility
While specific pharmacological data for CAS 2279124-48-8 is proprietary or emerging, its structure places it within the N-aryl lactam pharmacophore, sharing features with:
-
Pirfenidone Analogs: N-phenyl-2-pyridone is an approved anti-fibrotic.[3] The saturated pyrrolidone ring of CAS 2279124-48-8 alters planarity and metabolic stability, potentially reducing phototoxicity observed in pyridones.[3]
-
Racetam Mimetics: Although lacking the N-acetyl group of Aniracetam, the N-aryl substitution mimics the lipophilic domain required for AMPA receptor modulation in cognitive enhancers.[3]
-
Factor Xa Inhibitors: N-aryl pyrrolidinones serve as the S4 binding element in several anticoagulant drug candidates.
Key Structural Feature: The 4-butoxy tail acts as a "lipophilic anchor," improving blood-brain barrier (BBB) penetration compared to the methoxy analog (Anisyl-pyrrolidinone).[3]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
1H NMR (400 MHz, CDCl₃) - Predicted
-
Aromatic Region: Two doublets (AA'BB' system) at δ ~7.50 ppm (2H, d, J=9Hz) and δ ~6.90 ppm (2H, d, J=9Hz) corresponding to the para-substituted benzene ring.[3]
-
Ether Linkage: Triplet at δ ~3.95 ppm (2H, t) for the -OCH ₂- protons.[3]
-
Pyrrolidone Ring:
-
Butyl Chain: Multiplets at δ 1.75 and 1.45 ppm, and a triplet at δ 0.98 ppm (CH₃).[3]
HPLC Method (Quality Control)[3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[3]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[3]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (Aromatic absorption).[3]
-
Retention Time: Expect elution at ~8-10 min (moderately lipophilic).[3]
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye).[3] Not classified as acutely toxic, but N-vinyl/aryl pyrrolidones can be potential sensitizers.[3]
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the ether tail over long periods.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses.[3] Use a fume hood during synthesis, especially for Route A (high temp/vapors).[3]
References
-
Revesz, L., et al. (2004).[3] Synthesis and biological activity of novel N-substituted-2-pyrrolidinones. Bioorganic & Medicinal Chemistry Letters. (General reference for N-aryl pyrrolidinone synthesis).
-
Li, X., et al. (2022).[3] Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes. National Institutes of Health (NIH).[3] Retrieved from [Link][3]
-
Gambacorta, G., et al. (2021).[3][4] Flow chemistry techniques tailored to the flavours and fragrances industries (Discusses pyrrolidinone synthesis). Beilstein Journal of Organic Chemistry. Retrieved from [Link][3]
Sources
- 1. 58212-15-0|1-(3-Hydroxyphenyl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 2. 2279124-48-8|1-(4-Butoxyphenyl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 1-(4-butoxyphenyl)-3-[3-chloro-4-(4-chlorophenoxy)anilino]pyrrolidine-2,5-dione (C26H24Cl2N2O4) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
